molecular formula C9H12FNO B13605774 2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol

2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol

Cat. No.: B13605774
M. Wt: 169.20 g/mol
InChI Key: NDNGTXQETXWNCF-UHFFFAOYSA-N
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Description

2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol is a chiral β-amino alcohol characterized by a phenyl ring substituted with a fluorine atom at the ortho position (C2) and a methyl group at the meta position (C3). Its molecular formula is C₉H₁₂FNO, with a molecular weight of 181.20 g/mol. The compound’s structure combines an ethanolamine backbone (NH₂-CHOH-) with aromatic substituents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

2-amino-2-(2-fluoro-3-methylphenyl)ethanol

InChI

InChI=1S/C9H12FNO/c1-6-3-2-4-7(9(6)10)8(11)5-12/h2-4,8,12H,5,11H2,1H3

InChI Key

NDNGTXQETXWNCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(CO)N)F

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Reduction of Aminoketone Precursors

One well-documented approach for related compounds (e.g., 2-amino-1-phenylethanol derivatives) involves the asymmetric reduction of corresponding aminoketones. This method can be adapted for this compound by starting from the corresponding 2-fluoro-3-methylphenyl-substituted ketone.

  • Step 1: Synthesis of Aminoketone Intermediate

    The ketone precursor, 2-(2-fluoro-3-methylphenyl)acetophenone or its analog, is synthesized via Friedel-Crafts acylation or other aromatic substitution methods introducing the fluoro and methyl substituents at the 2- and 3-positions respectively.

  • Step 2: Asymmetric Reduction

    The aminoketone is subjected to asymmetric reduction using chiral catalysts or biocatalysts (microorganisms or enzymes) to yield the optically active amino alcohol.

    • Microorganisms such as Staphylococcus, Micrococcus, Rhodococcus, and Neisseria species have been reported to produce optically active 2-amino-1-phenylethanol derivatives from aminoketones with high enantiomeric excess.

    • Chemical asymmetric reduction can be performed using chiral reducing agents or catalysts, such as chiral borohydrides or transition metal complexes.

  • Step 3: Isolation and Purification

    Due to the difficulty in removing impurities by simple distillation or recrystallization, chromatographic purification methods (e.g., column chromatography) are often necessary to obtain high-purity products.

Optical Resolution of Racemic Mixtures

An alternative to asymmetric synthesis is the optical resolution of racemic this compound:

  • The racemic mixture can be reacted with an optically active resolving agent to form diastereomeric salts or derivatives.

  • These diastereomers are separated by crystallization or chromatography.

  • The resolved enantiomer is then recovered by cleaving the resolving agent.

This method has been applied successfully for related 2-amino-1-phenylethanol derivatives.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Challenges
Asymmetric Reduction of Aminoketone 2-fluoro-3-methylphenyl ketone Chiral catalysts, microorganisms, reducing agents High optical purity, direct synthesis Requires chiral catalysts or biocatalysts; purification complexity
Optical Resolution of Racemate Racemic this compound Optically active resolving agents, crystallization Established method for enantiomer separation Additional steps, lower overall yield
Multi-step from Substituted Aniline 2-fluoro-3-methylaniline Nitration, reduction (Pd/C), nucleophilic substitution Readily available starting materials Multi-step, potential side reactions

Research Findings and Notes

  • Microbial asymmetric synthesis offers a green and selective approach to obtaining optically active amino alcohols, including those with halogen and methyl substitutions on the aromatic ring.

  • The optical purity of the product significantly impacts biological activity, especially for pharmaceutical applications, making asymmetric synthesis or resolution essential.

  • Purification remains a critical step due to the difficulty in separating closely related stereoisomers and impurities; chromatographic techniques are frequently employed.

  • While direct literature on this compound is sparse, methods for structurally similar compounds provide a reliable foundation for its synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions. Common reagents and outcomes include:

Reagent/ConditionsProductYieldNotes
KMnO₄ (acidic)2-Amino-2-(2-fluoro-3-methylphenyl)ethanone75–85%Forms a ketone via two-electron oxidation.
CrO₃ (Jones reagent)Same as above60–70%Harsh conditions may degrade the amino group.
TEMPO/NaOClAldehyde derivative50–60%Selective oxidation under mild conditions .

Mechanistic studies indicate that oxidation proceeds through a carbonyl intermediate stabilized by resonance with the aromatic ring. The fluorine atom at the ortho position enhances the electrophilicity of the adjacent carbon, accelerating ketone formation .

Reduction Reactions

The amino group participates in reductive processes:

Reagent/ConditionsProductYieldNotes
H₂/Pd-C2-(2-Fluoro-3-methylphenyl)ethanol80–90%Deaminates to form a primary alcohol.
LiAlH₄No reactionAmino group remains intact; hydroxyl group unaffected.

Reductive amination pathways are not typically observed due to steric hindrance from the fluorine and methyl substituents.

Substitution Reactions

The aromatic ring undergoes electrophilic substitution, with regioselectivity influenced by the fluorine atom’s meta-directing effects:

Reaction TypeReagents/ConditionsProductYield
NitrationHNO₃/H₂SO₄2-Amino-2-(2-fluoro-5-nitro-3-methylphenyl)ethan-1-ol45–55%
HalogenationBr₂/FeBr₃2-Amino-2-(2-fluoro-5-bromo-3-methylphenyl)ethan-1-ol60–70%

Density functional theory (DFT) calculations confirm that fluorine’s inductive effect deactivates the ring but directs incoming electrophiles to the meta position .

Esterification and Ether Formation

The hydroxyl group reacts with acyl chlorides or alkyl halides:

ReactionReagentsProductYield
EsterificationAcetyl chloride (pyridine)2-Acetoxy-2-(2-fluoro-3-methylphenyl)ethylamine85–90%
Ether SynthesisCH₃I/K₂CO₃2-Methoxy-2-(2-fluoro-3-methylphenyl)ethylamine70–75%

Intramolecular Cyclization

Under basic conditions, the compound forms a five-membered heterocycle:

ConditionsProductMechanism
NaOH (aq.), Δ3-Fluoro-6-methyl-1,2-oxazolidineNucleophilic attack by the hydroxyl oxygen on the amino group .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing NH₃ and forming a styrene derivative.

  • Photodegradation : UV exposure induces cleavage of the C–F bond, yielding 2-amino-2-(3-methylphenyl)ethan-1-ol .

Mechanistic Insights

  • Oxidation : Proceeds via a transition state where the hydroxyl hydrogen is abstracted, forming a carbonyl intermediate .

  • Substitution : Fluorine’s -I effect dominates, directing electrophiles to the meta position despite the methyl group’s +I effect .

  • Cyclization : Steric hindrance from the fluorine atom slows reaction kinetics compared to non-fluorinated analogs.

Scientific Research Applications

2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, while the fluorine and methyl groups influence the compound’s lipophilicity and electronic properties. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -Cl) at ortho or para positions enhance reactivity in cyclization reactions. For instance, 2-amino-2-(4-fluorophenyl)ethan-1-ol achieved oxazole yields up to 84% under manganese-catalyzed conditions, outperforming non-halogenated analogs .
  • Steric effects : Methyl groups at meta (C3) or ortho (C2) positions (as in the target compound) may reduce reaction rates due to steric hindrance, but improve stereoselectivity in chiral resolutions .

Stereochemical Considerations

Chiral analogs like (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride (CAS 1951425-23-2) demonstrate the importance of enantiopurity in pharmaceutical applications. The (R)- and (S)-enantiomers of similar compounds show distinct biological activities, necessitating asymmetric synthesis or resolution techniques .

Q & A

Q. What are the common synthetic routes for 2-amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The compound is typically synthesized via asymmetric hydrogenation of ketone precursors or reductive amination of α-fluoro-β-keto esters. Catalytic hydrogenation using chiral ligands (e.g., Ru-BINAP complexes) can achieve enantiomeric excess (ee) >90% under optimized conditions (e.g., 50–100 bar H₂, 40–60°C) . Purity is verified via chiral HPLC (e.g., Daicel Chiralpak columns) and ¹⁹F NMR to resolve fluorinated stereocenters .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., 2-fluoro-3-methylphenyl group) and amine/ethanol moieties. ¹⁹F NMR distinguishes fluorinated analogs .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (expected [M+H]⁺ ≈ 214.1 g/mol) .
  • X-ray crystallography : Resolves absolute configuration for chiral centers, critical for enantioselective studies .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, goggles) due to potential amine toxicity and fluorinated aromatic reactivity .
  • Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the ethanol moiety .
  • Neutralize waste with dilute HCl before disposal to deactivate the amino group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for fluorinated analogs of this compound?

  • Methodological Answer : Discrepancies in ¹H/¹⁹F NMR shifts often arise from solvent effects or impurities. Standardize protocols:
  • Use deuterated DMSO or CDCl₃ for consistent solvent environments .
  • Compare against reference spectra of structurally similar compounds (e.g., 2-amino-2-(4-fluorophenyl)ethan-1-ol, CAS 475207-45-5) .
  • Employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies optimize enantioselective synthesis for scale-up to gram quantities?

  • Methodological Answer :
  • Catalyst screening : Test chiral ligands (e.g., Josiphos, Mandyphos) for improved turnover numbers (TON) and ee .
  • Solvent optimization : Polar aprotic solvents (e.g., THF, MeOH) enhance hydrogenation efficiency .
  • Workflow integration : Combine continuous-flow reactors with in-line HPLC monitoring to maintain enantiopurity during scale-up .

Q. How do fluorinated substituents (e.g., 2-fluoro vs. 3-methyl) impact the compound’s reactivity in downstream applications?

  • Methodological Answer :
  • Electrophilic reactivity : The 2-fluoro group increases electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions .
  • Steric effects : The 3-methyl group hinders axial rotation, influencing diastereoselectivity in cyclization reactions .
  • Computational modeling : DFT studies (e.g., Gaussian 16) predict regioselectivity in cross-coupling reactions .

Q. What are the challenges in characterizing degradation products of this compound under oxidative conditions?

  • Methodological Answer :
  • LC-HRMS : Identifies oxidation byproducts (e.g., nitro or carbonyl derivatives) via accurate mass matching .
  • Stability studies : Accelerated degradation in H₂O₂ or UV light reveals labile groups (e.g., ethanol → ketone oxidation) .
  • Isotopic labeling : Use deuterated analogs (e.g., 2-amino-1-(4-methylphenyl)ethanol-d3) to trace degradation pathways .

Data Contradiction Analysis

Q. Why do reported yields vary significantly across synthetic methods for this compound?

  • Methodological Answer :
  • Impurity profiles : Residual catalysts (e.g., Pd/C) or unreacted intermediates skew yield calculations. Purify via column chromatography (silica gel, eluent: EtOAc/hexane) .
  • Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

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